molecular formula C25H48N2O B14641706 (Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide CAS No. 56252-86-9

(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide

Cat. No.: B14641706
CAS No.: 56252-86-9
M. Wt: 392.7 g/mol
InChI Key: CXQLAPZPEQBSGL-KTKRTIGZSA-N
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Description

(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide is a synthetic organic compound characterized by the presence of a piperidine ring and an octadec-9-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 1,5-dibromopentane, which undergoes cyclization to form piperidine.

    Attachment of the Ethyl Group: The piperidine derivative is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form N-(2-piperidin-1-ylethyl)piperidine.

    Formation of the Octadec-9-enamide Moiety: The final step involves the reaction of N-(2-piperidin-1-ylethyl)piperidine with octadec-9-enoic acid or its derivatives under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-piperidin-1-ylethyl)octadecanamide: Similar structure but lacks the double bond in the octadec-9-enamide moiety.

    N-(2-piperidin-1-ylethyl)hexadecanamide: Similar structure but with a shorter alkyl chain.

    N-(2-piperidin-1-ylethyl)octadec-9,12-dienamide: Similar structure but with additional double bonds in the alkyl chain.

Uniqueness

(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide is unique due to the presence of the (Z)-configuration double bond in the octadec-9-enamide moiety, which may impart specific chemical and biological properties that are distinct from its analogs.

Properties

CAS No.

56252-86-9

Molecular Formula

C25H48N2O

Molecular Weight

392.7 g/mol

IUPAC Name

(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide

InChI

InChI=1S/C25H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-25(28)26-21-24-27-22-18-16-19-23-27/h9-10H,2-8,11-24H2,1H3,(H,26,28)/b10-9-

InChI Key

CXQLAPZPEQBSGL-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN1CCCCC1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCCCC1

Origin of Product

United States

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